![molecular formula C9H15NO2 B3156660 1-Allyl-1-nitrocyclohexane CAS No. 83307-64-6](/img/structure/B3156660.png)
1-Allyl-1-nitrocyclohexane
Overview
Description
1-Allyl-1-nitrocyclohexane is a nitro-containing compound known for its diverse applications in various fields of research and industry. It is a type of cycloalkane, which are cyclic hydrocarbons where the carbon atoms are arranged in the form of a ring . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds .
Synthesis Analysis
The synthesis of this compound involves the use of tert-butyl nitrite as a nitrating agent under atmospheric pressure . This approach has been developed to be highly selective for the preparation of nitrocyclohexane from cyclohexane . The process is considered to be an excellent alternative for the synthesis of nitroalkanes from the nitration of low-carbon alkanes due to its mild reaction condition, simple experimental procedure, and high selectivity towards the desired product .
Molecular Structure Analysis
The molecular formula of this compound is C9H15NO2 . The general formula for a cycloalkane composed of n carbons is CnH2n . The structure of the molecule can be represented by the SMILES notation: [O-]N+C1(CCCCC1)CC=C .
Future Directions
The catalytic hydrogenation of nitrocyclohexane could be an alternative source of various useful chemicals . This process seems to be an excellent alternative and shows broad research potential . Further studies in this topic are indicated, including the exploration of nitrocyclohexane hydrogenation under batch and flow conditions .
properties
IUPAC Name |
1-nitro-1-prop-2-enylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-6-9(10(11)12)7-4-3-5-8-9/h2H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNKXMFAQXNKPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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